molecular formula C9H15ClN2O2S2 B3017579 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride CAS No. 1420995-70-5

1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B3017579
CAS No.: 1420995-70-5
M. Wt: 282.8
InChI Key: SJEJGDICLORISO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O2S2 and its molecular weight is 282.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interactions

  • The compound 2-Methyl-2,4-di-thiophen-2′,2″-yl-2,3-dihydro-1H-benzo[b][1,4]diazepine, related to 1-(Thiophen-2-ylsulfonyl)-1,4-diazepane hydrochloride, was synthesized and its reactions with dialkyltin(IV)dichlorides studied. This research highlighted the change in conformation of the benzodiazepine due to H-bonds formation (Garoufis et al., 2015).

Structural Characterization and Tautomeric Forms

  • A study on diazepines derivatives, including compounds similar to this compound, revealed their molecular identities and geometries through X-ray diffraction analysis. The research confirmed that these compounds exist in imine-enamine and diimine tautomeric forms (Ahumada et al., 2016).

Synthesis and Biological Screening

  • Novel derivatives of Benzodiazepines, structurally related to this compound, were synthesized and screened for antimicrobial, analgesic, and anti-inflammatory activities (Bhat et al., 2014).

Catalysis and Epoxidation

  • Manganese(III) complexes with 1,4-benzodiazepane derivatives, akin to the compound , were used as catalysts for olefin epoxidation. This research demonstrated how the Lewis acidity of the Mn(III) center influences the yield and product selectivity in epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Synthesis of Diazacycles

  • A study reported the synthesis of 1,4-diazacycles, which include compounds like this compound. These compounds were synthesized by diol-diamine coupling using a ruthenium(II) catalyst, demonstrating a novel method for creating such structures (Nalikezhathu et al., 2023).

Mechanism of Action

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Future Directions

Thiophene and its derivatives continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

1-thiophen-2-ylsulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-3-1-8-14-9)11-6-2-4-10-5-7-11;/h1,3,8,10H,2,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEJGDICLORISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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